

Application Notes and Protocols for Ispinesib in Preclinical Pediatric Tumor Models

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Compound of Interest

Compound Name: *Ispinesib*

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These application notes provide a comprehensive summary of the preclinical use of **Ispinesib** (also known as SB-715992), a potent inhibitor of Kinesin Spindle Protein (KSP), in various pediatric tumor models. The information is compiled from studies conducted by the Pediatric Preclinical Testing Program (PPTP), offering insights into effective dosages, administration protocols, and expected outcomes.

Quantitative Data Summary

The following tables summarize the in vivo dosages and efficacy of **Ispinesib** in preclinical models of pediatric solid tumors and acute lymphoblastic leukemia (ALL).

Table 1: **Ispinesib** Dosage and Administration in Pediatric Tumor Xenograft Models

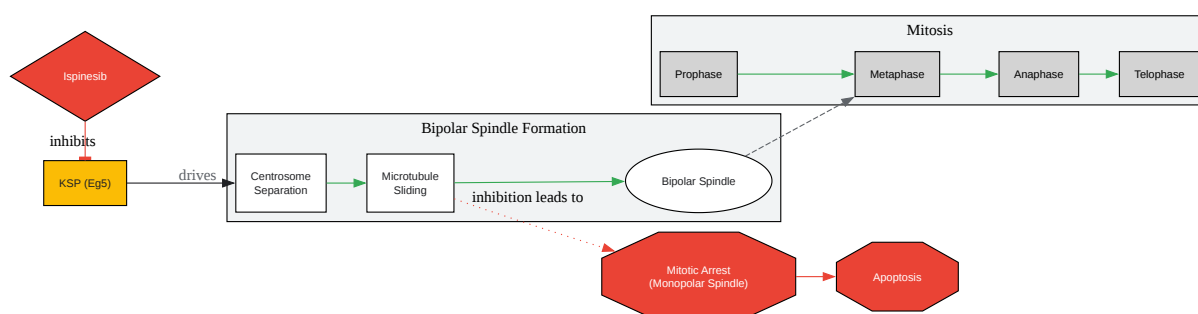
Parameter	Solid Tumor Models	Acute Lymphoblastic Leukemia (ALL) Models
Dosage	10 mg/kg	5 mg/kg
Administration Route	Intraperitoneal (IP)	Intraperitoneal (IP)
Dosing Schedule	Every 4 days for 3 doses	Every 4 days for 3 doses
Treatment Course	Repeated at day 21	Repeated at day 21
Vehicle	2% v/v Cremophor EL, 2% v/v Dimethylacetamide, Acidified Water (pH 5)	2% v/v Cremophor EL, 2% v/v Dimethylacetamide, Acidified Water (pH 5)

Table 2: Summary of **Ispinesib** Efficacy in Pediatric Preclinical Testing Program (PPTP) In Vivo Models

Tumor Type	Efficacy Measure	Results
Solid Tumors (evaluative xenografts)	Tumor Growth Delay	Significant delay in 88% (23 out of 26) of models. [1]
Objective Response	Maintained complete responses observed in rhabdoid tumor, Wilms tumor, and Ewing sarcoma xenografts. [1]	
Toxicity at 10 mg/kg	Exceeded Maximum Tolerated Dose (MTD) in 12 of 40 non-osteosarcoma xenografts. Unexplained toxicity in mice with osteosarcoma xenografts. [1]	
Acute Lymphoblastic Leukemia (ALL)	Objective Response	2 complete responses and 2 partial responses among 6 evaluable xenografts. [1]

Signaling Pathway and Mechanism of Action

Ispinesib is a highly specific inhibitor of Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[2] KSP is a motor protein that plays a crucial role during mitosis by establishing and maintaining the bipolar spindle, which is essential for proper chromosome segregation.[2][3] Inhibition of KSP by **Ispinesib** leads to the formation of monopolar spindles, causing mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells.[2][4] The cell cycle-dependent activity of KSP is regulated by phosphorylation, notably by the p34cdc2 protein kinase.[2]



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Figure 1. Mechanism of action of **Ispinesib** targeting KSP (Eg5) in mitosis.

Experimental Protocols

The following protocols are based on the methodologies reported by the Pediatric Preclinical Testing Program for the evaluation of **Ispinesib**.

Ispinesib Formulation

Materials:

- **Ispinesib** (SB-715992)
- Cremophor EL
- Dimethylacetamide (DMA)
- Sterile water for injection
- Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment
- Sterile vials and syringes

Procedure:

- Prepare a stock solution of **Ispinesib**.
- In a sterile vial, prepare the vehicle solution consisting of 2% (v/v) Cremophor EL and 2% (v/v) Dimethylacetamide in sterile water.
- Add the required amount of **Ispinesib** stock solution to the vehicle to achieve the final desired concentration (e.g., for a 10 mg/kg dose in a mouse receiving a 0.2 mL injection volume, the final concentration would be 1 mg/mL).
- Adjust the pH of the final solution to 5.0 using HCl or NaOH as needed.
- Vortex the solution until the **Ispinesib** is completely dissolved and the solution is clear.
- The formulation should be prepared fresh for each set of injections.

In Vivo Xenograft Studies

Animal Models:

- Immunodeficient mice (e.g., athymic nude or SCID) are suitable for establishing subcutaneous xenografts of human pediatric tumor cell lines or patient-derived xenografts (PDXs).

Tumor Implantation (Subcutaneous):

- Culture pediatric tumor cells in appropriate media until they reach the logarithmic growth phase.
- Harvest and resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS).
- Inject the appropriate number of tumor cells (typically 1×10^6 to 1×10^7 cells in a volume of 0.1-0.2 mL) subcutaneously into the flank of the mice. For some cell lines, co-injection with Matrigel may improve tumor take rates.

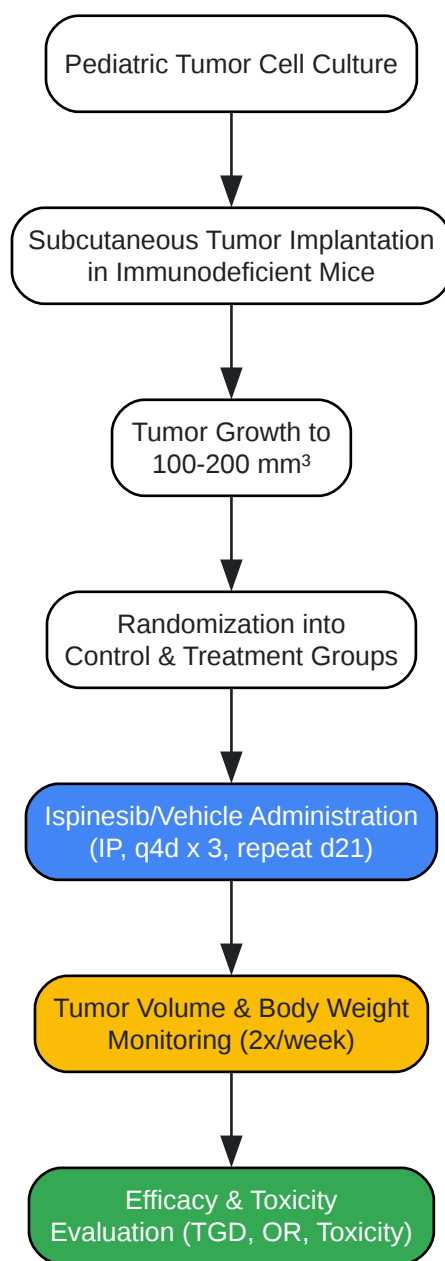
Treatment and Monitoring:

- Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).
- Randomize mice into control and treatment groups.
- Administer **Ispinesib** or vehicle control via intraperitoneal (IP) injection according to the specified dosage and schedule.
- Monitor tumor growth by measuring the length and width of the tumor with calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- Monitor animal health and body weight regularly to assess toxicity. Signs of toxicity may include significant weight loss, lethargy, ruffled fur, or other clinical signs of distress.

Efficacy Evaluation:

- Tumor Growth Delay (TGD): This is a primary endpoint for assessing efficacy. TGD is the difference in the time it takes for tumors in the treated group to reach a predetermined size compared to the control group.
- Objective Responses:
 - Maintained Complete Response (CR): Disappearance of the tumor with no regrowth for a specified period.

- Partial Response (PR): A significant reduction in tumor volume (e.g., $\geq 50\%$) from baseline.
- Stable Disease (SD): No significant change in tumor volume.
- Progressive Disease (PD): Significant growth of the tumor.



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Figure 2. General experimental workflow for in vivo evaluation of **Ispinesib**.

Conclusion

Ispinesib has demonstrated significant preclinical activity across a range of pediatric tumor models. The provided dosages and protocols, derived from the extensive studies by the PPTP, serve as a valuable starting point for further investigation into the therapeutic potential of this KSP inhibitor in pediatric oncology. Researchers should carefully consider the potential for toxicity at higher doses and tailor their experimental designs to include robust monitoring for adverse effects.

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